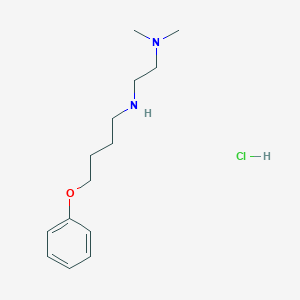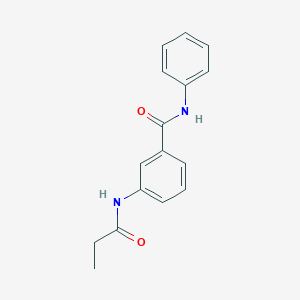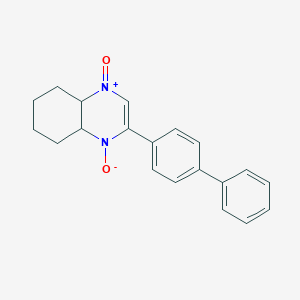![molecular formula C20H21NO3 B4163510 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163510.png)
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as SBI-425, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential use in treating various diseases. In
Wirkmechanismus
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a selective inhibitor of BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting BRD4, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione can disrupt the transcriptional machinery and inhibit the expression of specific genes that are involved in disease progression.
Biochemical and Physiological Effects:
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit cell growth, induce cell cycle arrest, and promote apoptosis. In inflammation, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In fibrosis, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of fibroblasts and reduce the production of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is its selectivity for BRD4, which reduces the risk of off-target effects. Additionally, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is its relatively low potency compared to other BET inhibitors. Additionally, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for further research on 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Another direction is to explore its potential use in other diseases, such as autoimmune diseases or metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in humans.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and fibrosis. In cancer, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and migration of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). In inflammation, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In fibrosis, 2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of fibroblasts, which are responsible for the production of extracellular matrix proteins that contribute to fibrosis.
Eigenschaften
IUPAC Name |
2-[2-(2-butan-2-ylphenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-14(2)15-8-6-7-11-18(15)24-13-12-21-19(22)16-9-4-5-10-17(16)20(21)23/h4-11,14H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHYUFKRVPCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)

![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)
![N'-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163483.png)
![1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163489.png)
![N'-[2-(2-methoxy-4-methylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163493.png)
![2-bromo-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4163514.png)
![N,N-dimethyl-N'-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163521.png)
![N-cyclopropyl-6-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4163528.png)

![3-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4163536.png)